

Pharmacological profile of (-)-Cyclorphan as an opioid analgesic

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Compound of Interest

Compound Name: (-)-Cyclorphan

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An In-depth Technical Guide on the Pharmacological Profile of (-)-Cyclorphan

Introduction

(-)-Cyclorphan is a synthetic opioid analgesic belonging to the morphinan class of compounds. First synthesized in 1964, it was investigated for its potent analgesic properties.^[1] However, despite demonstrating strong pain relief, its development was halted due to the manifestation of psychotomimetic effects, which are primarily attributed to its interaction with the kappa-opioid receptor (KOR).^{[1][2]} This document provides a comprehensive overview of the pharmacological profile of **(-)-Cyclorphan**, detailing its receptor binding characteristics, functional activity, signaling pathways, and the experimental methodologies used for its evaluation.

Receptor Binding and Functional Activity

(-)-Cyclorphan exhibits a complex and mixed pharmacological profile, interacting with multiple opioid and non-opioid receptors. Its primary activity is characterized by full agonism at the KOR, coupled with weak partial agonism or antagonism at the μ -opioid receptor (MOR) and agonism at the δ -opioid receptor (DOR).^{[1][2]}

Quantitative Receptor Binding Profile

The binding affinities of **(-)-Cyclorphan** for various receptors have been determined through competitive radioligand binding assays. The affinity is typically expressed as the inhibition

constant (K_i), with a lower K_i value indicating a higher binding affinity.

Receptor Subtype	Radioligand Used	K_i (nM)	Reference Tissue/Cell Line
Opioid Receptors			
Mu (MOR)	Not Specified	~0.46	Guinea Pig Brain Membranes
Kappa (KOR)	Not Specified	~0.23	Guinea Pig Brain Membranes
Delta (DOR)	Not Specified	~0.92	Guinea Pig Brain Membranes
Non-Opioid Receptors			
NMDA	[3H]-MK-801	23	Cloned Rat NMDA Receptor
Sigma-1 (σ_1)	[3H]-(+)-pentazocine	344	Cloned Rat σ_1 Receptor
Sigma-2 (σ_2)	[3H]-DTG	>10,000	Cloned Rat σ_2 Receptor

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

As the data indicates, **(-)-Cyclorphan** has a high affinity for all three classical opioid receptors, with a slight preference for the KOR, being approximately 2-fold more selective for the KOR over the MOR and 4-fold more selective for the KOR over the DOR.[\[4\]](#) Notably, it also possesses a significant affinity for the N-methyl-D-aspartate (NMDA) receptor, comparable to that of phencyclidine (PCP), while showing poor affinity for sigma receptors.[\[3\]](#)

In Vitro Functional Profile

Functional assays, such as the [35 S]GTPyS binding assay, measure the ability of a ligand to activate the G-protein signaling cascade upon binding to a G-protein coupled receptor (GPCR)

like the opioid receptors. The potency (EC_{50}) and efficacy (E_{max}) are key parameters determined from these assays.

Receptor	Assay Type	Potency (EC_{50})	Efficacy (E_{max})	Functional Activity
Kappa (KOR)	$[^3S]$ GTPyS	Not Specified	Not Specified	Full Agonist[1][2]
Mu (MOR)	$[^3S]$ GTPyS	Not Specified	Not Specified	Weak Partial Agonist / Antagonist[1][2]
Delta (DOR)	$[^3S]$ GTPyS	Not Specified	Not Specified	Agonist[1][2]

Functional activity characterization is based on qualitative descriptions from cited literature.

In functional studies, **(-)-Cyclorphan** acts as a full agonist at the KOR.[1][2] Its activity at the MOR is more complex, being described as a weak partial agonist or an antagonist.[1][2][4] At the DOR, it functions as an agonist, though its affinity is significantly lower compared to the KOR.[1][2] Antinociceptive tests in mice have confirmed that the analgesic effects of **(-)-Cyclorphan** can be mediated by the delta receptor.[4]

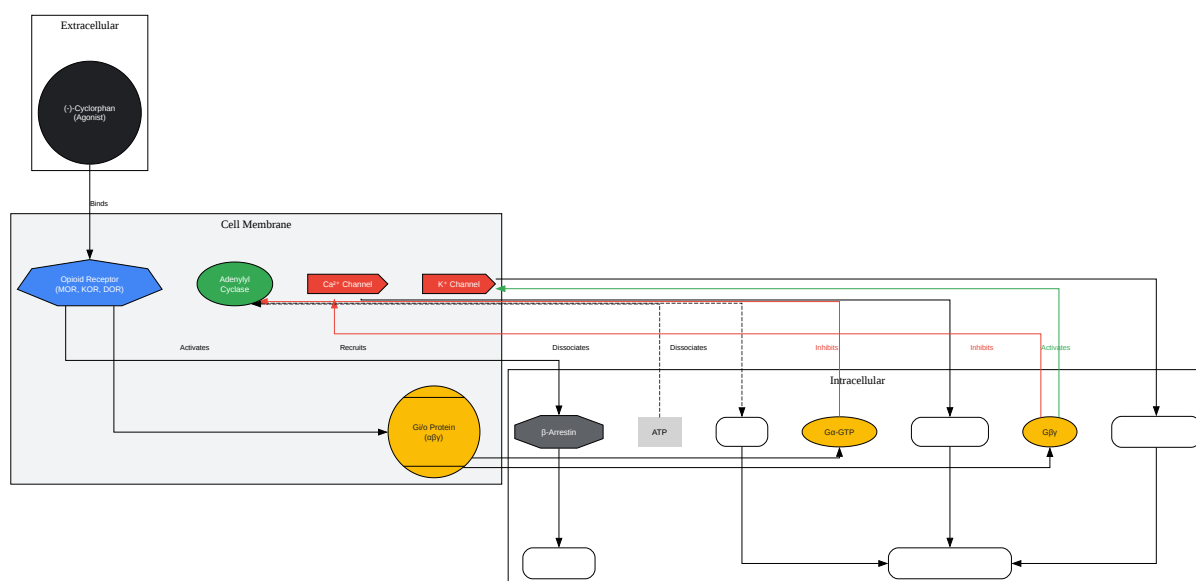
Signaling Pathways

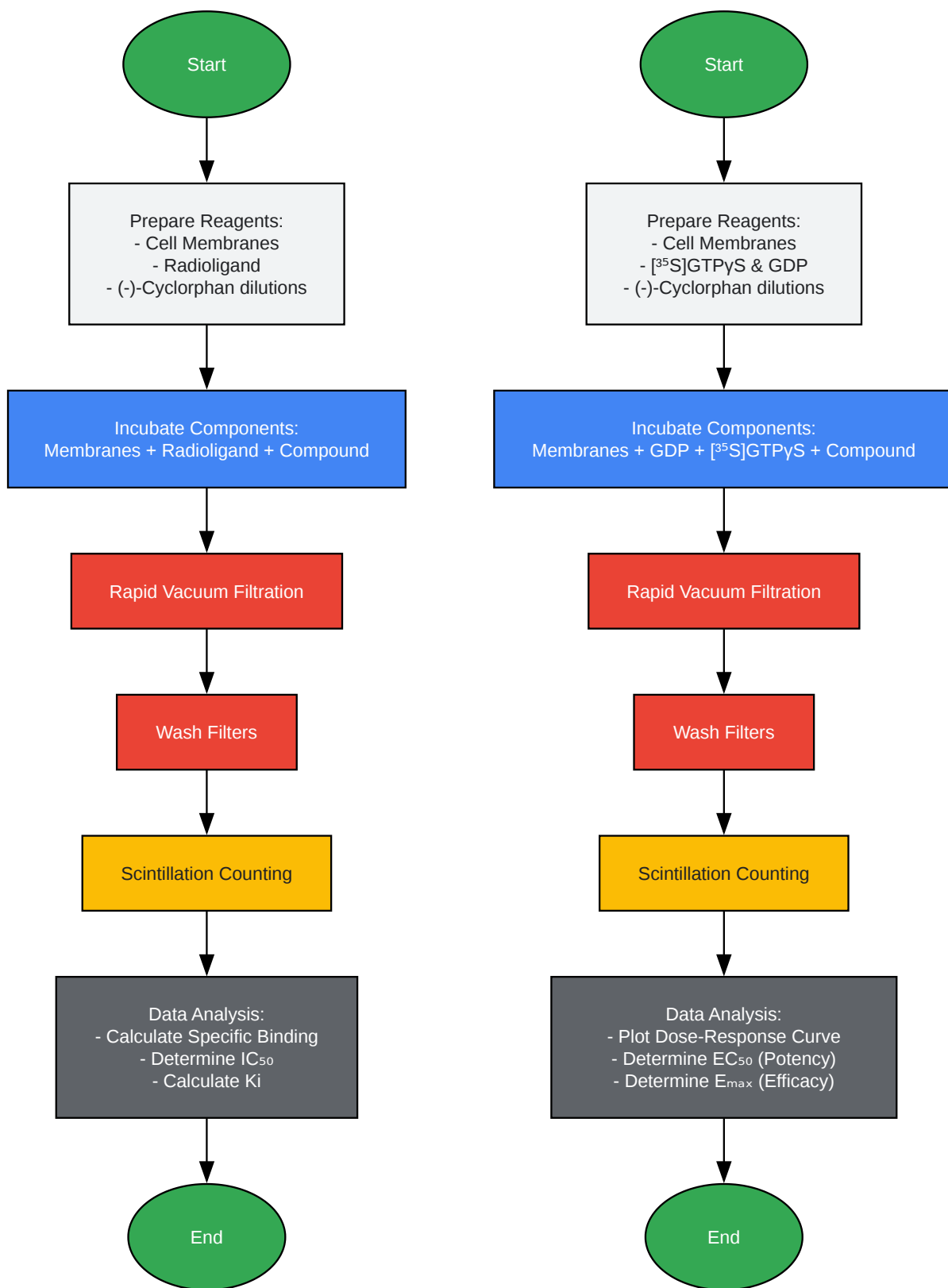
Opioid receptors are class A G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gai/o proteins.[5] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

- G-Protein Dependent Signaling: The binding of an agonist like **(-)-Cyclorphan** to an opioid receptor (e.g., KOR) facilitates the exchange of GDP for GTP on the α -subunit of the associated G-protein. This causes the dissociation of the Gai/o-GTP and G $\beta\gamma$ subunits.[5]
 - The Gai/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
 - The G $\beta\gamma$ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium

channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are key mechanisms for analgesia.[5]

- β -Arrestin Signaling: In addition to G-protein signaling, agonist-bound opioid receptors can recruit β -arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as activating mitogen-activated protein kinase (MAPK) pathways.[5][6] The adverse effects of some opioids, like respiratory depression, have been linked to the β -arrestin pathway.[6]





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